molecular formula C11H11Br2N3O B1460179 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416713-68-2

3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1460179
CAS No.: 1416713-68-2
M. Wt: 361.03 g/mol
InChI Key: NULZKCFFRRGTLT-UHFFFAOYSA-N
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Description

“3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is a complex organic compound. It is related to PF-04447943, a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It’s also related to O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX), an O-substituted hydroxylamine .


Synthesis Analysis

The synthesis of this compound might involve the use of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide and tetrahydrofuran . The reaction could be carried out in a dry reaction flask, with the mixture immersed in a cold well at -60 degrees Celsius, and methylmagnesium bromide added via a syringe .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. It includes a pyrazolo[4,3-b]pyridine moiety, a dibromo moiety, and a tetrahydro-2H-pyran moiety .


Chemical Reactions Analysis

This compound may undergo various chemical reactions. For instance, the carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted alkene compounds .

Scientific Research Applications

Synthesis and Biomedical Applications

Pyrazolo[3,4-b]pyridines, a class to which the specified compound is closely related, have been extensively studied for their synthetic routes and potential biomedical applications. The diverse substituents possible at various positions on the pyrazolo[3,4-b]pyridine core structure allow for significant chemical variability, enabling the exploration of numerous biological activities. Notably, over 300,000 derivatives have been described, underlining the compound's significance in drug development and material science. The review by Donaire-Arias et al. (2022) emphasizes the extensive synthetic methods and biomedical applications of these heterocyclic compounds, highlighting their relevance in designing novel therapeutic agents (Donaire-Arias et al., 2022).

Innovative Synthetic Methods

Research has also focused on developing efficient synthetic routes for pyrazolo[4,3-b]pyridine derivatives. For example, ultrasound-promoted syntheses offer rapid, high-yield methods for creating fused polycyclic structures, demonstrating the adaptability of these compounds for various scientific applications. The work by Nikpassand et al. (2010) showcases an innovative ultrasound-assisted synthesis, providing a fast and efficient method for generating complex pyrazolo[3,4-b]pyridine structures with potential utility in material science and drug discovery (Nikpassand et al., 2010).

Antiproliferative and Fluorescent Properties

A library of tetrasubstituted pyrazolo[4,3-c]pyridines has shown promising antiproliferative activities against various cancer cell lines, with some compounds inducing apoptotic cell death pathways. This research underlines the potential of these compounds in developing novel anticancer therapies. Additionally, the exploration of their fluorescence properties for pH sensing further illustrates the compound's versatility beyond biomedical applications, opening avenues for its use in biochemical sensing and imaging (Razmienė et al., 2021).

Neurotropic Activity

The neurotropic activities of pyrazolo[3,4-b]pyridine derivatives have been investigated, with findings suggesting potential applications in treating neurological disorders. Compounds have shown to possess anxiolytic and antidepressant psychotropic activities, indicating their relevance in neuroscience research and therapy (Dashyan et al., 2022).

Microwave-Assisted Syntheses

Microwave-assisted syntheses of pyrano-fused pyrazolo[3,4-b]pyridines underscore the efficiency of modern synthetic techniques in creating complex heterocyclic structures. This methodological advancement highlights the continuous innovation in the synthesis of pyrazolo[3,4-b]pyridine derivatives, facilitating their exploration for various scientific and industrial applications (Xu et al., 2014).

Future Directions

The future directions for this compound could involve further exploration of its potential uses in organic synthesis and medicinal chemistry . More research is needed to fully understand its properties and potential applications.

Properties

IUPAC Name

3,7-dibromo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2N3O/c12-7-4-5-14-9-10(7)16(15-11(9)13)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULZKCFFRRGTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CN=C3C(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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